Acide 2-chloro-6-(trifluorométhoxy)phénylboronique

Vue d'ensemble

Description

“2-Chloro-6-(trifluoromethoxy)phenylboronic acid” is a type of boronic acid that has a trifluoromethoxy group attached to the phenyl ring . It is used as a reactant in the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of “2-Chloro-6-(trifluoromethoxy)phenylboronic acid” involves several steps. One method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Molecular Structure Analysis

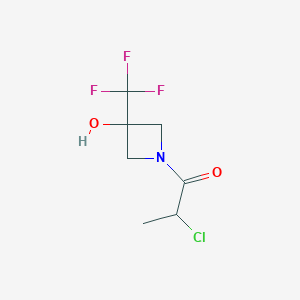

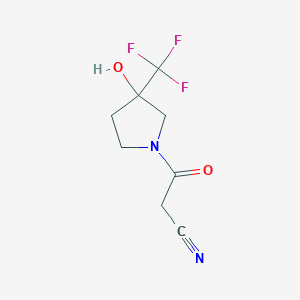

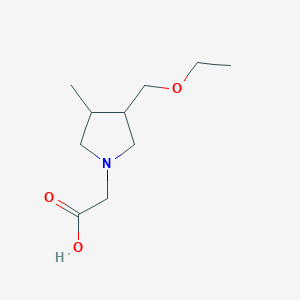

The molecular formula of “2-Chloro-6-(trifluoromethoxy)phenylboronic acid” is C7H5BClF3O3 . The molecular weight is 240.37 . The structure of the molecule includes a phenyl ring with a boronic acid group, a chloro group, and a trifluoromethoxy group .Chemical Reactions Analysis

“2-Chloro-6-(trifluoromethoxy)phenylboronic acid” can undergo several chemical reactions. It can be used in the Suzuki reaction . It can also undergo catalytic protodeboronation .Physical And Chemical Properties Analysis

“2-Chloro-6-(trifluoromethoxy)phenylboronic acid” is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The acidity of the compound can be influenced by the position of the trifluoromethoxy group .Applications De Recherche Scientifique

Synthèse d'aryl- et d'hétérylfurocoumarines

Ce composé est utilisé comme réactif pour la synthèse d'aryl- et d'hétérylfurocoumarines via la réaction de Suzuki . La réaction de Suzuki est un type de réaction de couplage croisé, utilisée pour former des liaisons carbone-carbone entre deux composés organiques différents.

Synthèse d'Et canthinone-3-carboxylates

Il est également utilisé dans la synthèse d'Et canthinone-3-carboxylates à partir d'Et 4-bromo-6-méthoxy-1,5-naphthyridine-3-carboxylate via un couplage de Suzuki-Miyaura catalysé par le palladium et une réaction d'amidation catalysée par le cuivre . Ce processus implique la formation d'une liaison carbone-carbone entre deux composés organiques différents.

Préparation des xanthines

Le composé est utilisé dans la préparation de xanthines via un couplage en un seul pot avec de la diaminouracile . Les xanthines sont un groupe d'alcaloïdes couramment utilisés pour leurs effets de stimulants légers et de bronchodilatateurs, notamment dans le traitement des symptômes de l'asthme.

Couplage de Suzuki-Miyaura catalysé par le palladium

Il est impliqué dans le couplage de Suzuki-Miyaura catalysé par le palladium avec la 8-bromo-1,5-naphthyridin-2-one . Il s'agit d'un autre exemple de réaction de couplage croisé utilisée pour former des liaisons carbone-carbone.

Synthèse de molécules biologiquement actives

Le composé est impliqué dans la synthèse de molécules biologiquement actives, y compris des inhibiteurs de la lactate déshydrogénase pour une utilisation contre la prolifération des cellules cancéreuses . La lactate déshydrogénase est une enzyme qui joue un rôle important dans diverses maladies, y compris le cancer.

Préparation de dérivés d'acide nitro-phénoxybenzoïque

Il est utilisé dans la préparation de dérivés d'acide nitro-phénoxybenzoïque pour l'inhibition de la PAI-1 . La PAI-1 est une protéine qui inhibe la fibrinolyse, le processus qui conduit à la dégradation des caillots sanguins.

Synthèse d'analogues de PA-824

Le composé est utilisé dans la synthèse d'analogues de PA-824 pour une utilisation comme médicaments antituberculeux . La tuberculose est une maladie infectieuse grave qui affecte les poumons.

Modulation de la protéine du neurone moteur de survie

Il est impliqué dans la modulation de la protéine du neurone moteur de survie . Cette protéine est essentielle au maintien des neurones moteurs, et sa déficience est liée à l'amyotrophie spinale, une maladie génétique grave.

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

2-Chloro-6-(trifluoromethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-Chloro-6-(trifluoromethoxy)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is used in the suzuki–miyaura coupling reaction, which is a mild and functional group tolerant reaction . This suggests that the compound may have good stability and bioavailability in certain environments.

Result of Action

The primary result of the action of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many organic synthesis processes, contributing to the creation of a wide range of complex organic compounds .

Action Environment

The efficacy and stability of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid are influenced by the conditions under which the Suzuki–Miyaura coupling reaction takes place . This reaction is known for its mild and functional group tolerant conditions , suggesting that the compound can perform effectively in a variety of environments.

Avantages Et Limitations Des Expériences En Laboratoire

2-Chloro-6-(trifluoromethoxy)phenylboronic acid has several advantages for use in laboratory experiments. It is inexpensive, easy to synthesize, and widely available. In addition, it is a potent inhibitor of several enzymes, which makes it useful for studying the biochemical and physiological effects of these enzymes. However, it also has some limitations. It is not very stable, and it can decompose in the presence of light or heat. In addition, it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Orientations Futures

There are several potential future directions for 2-Chloro-6-(trifluoromethoxy)phenylboronic acid. It could be used in the development of new pharmaceuticals or other materials, or it could be used to study the biochemical and physiological effects of different enzymes or other molecules. In addition, it could be used to develop new catalysts for a variety of reactions, or it could be used to study the effects of oxidative stress. Finally, it could be used to develop new methods for the synthesis of organic compounds.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-Chloro-6-(trifluoromethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of the boronic acid group with palladium catalysts, leading to the formation of new organic compounds. The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. These interactions are essential for the successful completion of the coupling reaction, making 2-Chloro-6-(trifluoromethoxy)phenylboronic acid a valuable reagent in organic synthesis .

Cellular Effects

The effects of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific enzymes and proteins, leading to changes in cellular behavior. For instance, 2-Chloro-6-(trifluoromethoxy)phenylboronic acid has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Chloro-6-(trifluoromethoxy)phenylboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to changes in cellular function, highlighting the importance of monitoring its stability and degradation in experimental setups .

Dosage Effects in Animal Models

The effects of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid vary with different dosages in animal models. Low doses of the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular behavior and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage optimization in experimental studies. These findings underscore the need for careful consideration of dosage when using 2-Chloro-6-(trifluoromethoxy)phenylboronic acid in animal models .

Transport and Distribution

The transport and distribution of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Studies have shown that 2-Chloro-6-(trifluoromethoxy)phenylboronic acid can be efficiently transported across cell membranes, allowing it to reach its target sites within cells .

Subcellular Localization

The subcellular localization of 2-Chloro-6-(trifluoromethoxy)phenylboronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 2-Chloro-6-(trifluoromethoxy)phenylboronic acid exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical reactions .

Propriétés

IUPAC Name |

[2-chloro-6-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZKMKCNEQHESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Cl)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

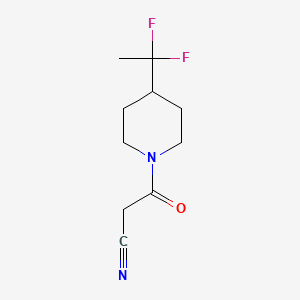

![2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1492833.png)

![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)